molecular formula C29H39BrN2O4 B12022805 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767339-24-2

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12022805
CAS No.: 767339-24-2
M. Wt: 559.5 g/mol
InChI Key: NKMOOSBXHMTUSW-DFKUXCBWSA-N
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Description

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C29H39BrN2O4 and a molecular weight of 559549 This compound is notable for its unique structure, which includes a brominated phenyl ring, a tetradecanoylcarbohydrazonoyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, phenyl 4-methoxybenzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position of the phenyl ring.

    Acylation: The brominated intermediate is then subjected to acylation with tetradecanoyl chloride in the presence of a base such as pyridine to form the tetradecanoyl derivative.

    Hydrazonation: The acylated intermediate is treated with hydrazine hydrate to introduce the carbohydrazonoyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-propoxybenzoate

Uniqueness

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group in the benzoate moiety may influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

CAS No.

767339-24-2

Molecular Formula

C29H39BrN2O4

Molecular Weight

559.5 g/mol

IUPAC Name

[4-bromo-2-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H39BrN2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-28(33)32-31-22-24-21-25(30)17-20-27(24)36-29(34)23-15-18-26(35-2)19-16-23/h15-22H,3-14H2,1-2H3,(H,32,33)/b31-22+

InChI Key

NKMOOSBXHMTUSW-DFKUXCBWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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